N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
Crystallographic Insights
While direct crystallographic data for this compound remains unpublished, related benzothiazole derivatives exhibit planar aromatic systems with dihedral angles between fused rings ranging from 1.5° to 40°. For instance, in analogous structures, the benzo[d]thiazole moiety adopts near-coplanarity with adjacent rings, while the morpholine group often rotates out of plane due to steric hindrance.
Spectroscopic Profiling
Infrared (IR) Spectroscopy :
- N-H stretch : 3250–3300 cm$$^{-1}$$ (amide linkage)
- C=O stretch : 1650–1690 cm$$^{-1}$$ (carboxamide)
- NO$$_{2}$$ asymmetric/symmetric stretches : 1520 cm$$^{-1}$$ and 1350 cm$$^{-1}$$
- C-S stretch : 710–740 cm$$^{-1}$$ (benzothiazole)
Nuclear Magnetic Resonance (NMR) :
- $$^{1}$$H NMR (DMSO-d$$_{6}$$):
- $$^{13}$$C NMR :
Mass Spectrometry :
- ESI-MS (positive mode): Major fragment at m/z 417.3 corresponds to the molecular ion after chloride loss [M–Cl]$$^{+}$$.
Comparative Analysis of Tautomeric Forms and Protonation States
Tautomerism in the Benzo[d]thiazole System
The benzo[d]thiazole moiety exhibits prototropic tautomerism, with equilibrium between thiol (SH) and thione (C=S) forms (Figure 1). However, X-ray studies of related compounds confirm the thione form predominates in the solid state due to aromatic stabilization.
Figure 1 : Tautomeric equilibrium in benzo[d]thiazole derivatives
$$
\text{Thione form} \rightleftharpoons \text{Thiol form}
$$
Protonation State Analysis
The hydrochloride salt formation localizes protonation at the morpholine nitrogen, as evidenced by:
- pK$${a}$$ considerations : Morpholine (pK$${a}$$ ≈ 8.4) readily accepts protons under acidic conditions.
- IR shifts : Protonation eliminates the N-H stretch near 3300 cm$$^{-1}$$ and introduces a broad band at 2400–3000 cm$$^{-1}$$ for the ammonium ion.
Table 2 : Protonation effects on key properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility | Low in water | High aqueous solubility |
| Melting Point | 120–125°C | 210–215°C (decomposes) |
| NMR δ (N-CH$$_{2}$$) | 2.4 ppm | 3.1 ppm (deshielded) |
The salt form stabilizes the molecule through ionic interactions, as shown by its elevated decomposition temperature compared to the free base.
Electronic Effects of Protonation
Density functional theory (DFT) calculations on analogous compounds reveal:
- Protonation increases electron density at the carboxamide oxygen (Mulliken charge: −0.42 → −0.51).
- The nitro group’s electron-withdrawing effect is amplified in the protonated form, polarizing the furan ring.
This electronic redistribution enhances dipole-dipole interactions, explaining the compound’s crystalline stability in the salt form.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S.ClH/c24-18(15-6-7-17(28-15)23(25)26)22(9-3-8-21-10-12-27-13-11-21)19-20-14-4-1-2-5-16(14)29-19;/h1-2,4-7H,3,8-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEAQFBNOUPALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound with a complex structure that includes a benzothiazole moiety, a morpholinopropyl group, and a nitrofuran segment. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific biological pathways relevant to cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.87 g/mol. The structural diversity provided by the functional groups enhances its pharmacological profile.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzothiazole moiety | Provides biological activity potential |
| Morpholinopropyl group | Enhances solubility and bioavailability |
| Nitro group | Contributes to the compound's reactivity |
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylase (HDAC) enzymes. HDAC inhibition is crucial in cancer therapy, as it can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . Studies suggest that compounds with similar structures possess activity against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory activity , which is significant for developing treatments for inflammatory diseases. This property is often attributed to the structural features that allow interaction with inflammatory pathways .
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited HDAC activity, leading to increased expression of tumor suppressor genes and reduced proliferation of cancer cells.
- Antimicrobial Testing : In vitro testing showed that related benzothiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
- Anti-inflammatory Efficacy : Compounds within this class were evaluated for their ability to inhibit pro-inflammatory enzymes like lipoxygenase (LO), showing IC50 values indicative of strong anti-inflammatory potential .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have highlighted the ability of benzothiazole-based compounds to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride in cancer treatment is still under investigation, but its structural components suggest potential efficacy against certain cancer types.
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The nitrofuran component is particularly noted for its effectiveness against various bacterial strains. Preliminary studies suggest that this compound may enhance the antimicrobial action due to its unique structural features .
Neuroprotective Effects
Some derivatives of benzothiazole have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The potential of this compound in this area remains to be fully explored but offers a promising avenue for future research .
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer properties of various benzothiazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications in the molecular structure can enhance biological activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of nitrofuran derivatives against resistant bacterial strains. The findings suggested that compounds with similar structures to this compound exhibited potent antibacterial activity, making them candidates for further development as therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride and related analogs?
The compound can be synthesized via a multi-step coupling approach:
- Step 1 : React substituted 2-aminobenzothiazoles with activated carboxylic acid derivatives (e.g., 5-nitrofuran-2-carboxylic acid) using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF, acetonitrile) under reflux .
- Step 2 : Introduce the morpholinopropyl moiety via nucleophilic substitution or alkylation. For example, treat intermediates with 4-(3-chloropropyl)morpholine hydrochloride in the presence of a base (e.g., triethylamine) .
- Purification : Use flash chromatography (e.g., ethyl acetate/hexane) or recrystallization. Confirm purity via TLC and HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity : Test against E. coli, S. aureus, and C. albicans via broth microdilution (MIC values) .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages using ELISA .
- Cytotoxicity : Assess against HEK-293 or HepG2 cells via MTT assay (IC₅₀ values) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the morpholinopropyl-substituted intermediate?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the morpholine group .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Add KI or NaI to facilitate SN2 reactions .
- Troubleshooting Low Yields : Monitor reaction progress via TLC and isolate intermediates before proceeding .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the benzothiazole and morpholine regions .
- Comparative Analysis : Cross-reference with spectral data of simpler analogs (e.g., unsubstituted benzothiazole derivatives) .
- Computational Validation : Simulate NMR spectra using DFT (e.g., B3LYP/6-31G*) and compare with experimental results .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Pharmacophore Modification : Vary substituents on the benzothiazole (e.g., electron-withdrawing groups) or morpholine (e.g., alkyl chain length) to assess impact on bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2, bacterial topoisomerases) using AutoDock Vina or Schrödinger .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, solubility, and IC₅₀ values .
Q. How can researchers address discrepancies between in vitro and in silico activity predictions?
Q. What advanced pharmacological models are recommended for in vivo studies?
- Acute Toxicity : Conduct OECD 423-guided tests in rodents to determine LD₅₀ values .
- Pharmacokinetics : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS after oral/intravenous administration .
- Disease Models : Use carrageenan-induced paw edema (inflammation) or murine sepsis models (infection) .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Process Optimization : Replace batch reactions with flow chemistry for morpholinopropyl alkylation steps .
- Green Chemistry : Use recyclable solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., immobilized palladium) .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
Q. What computational tools are suitable for predicting off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
